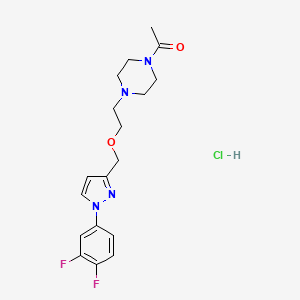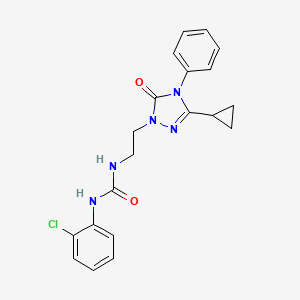
1-(2-chlorophenyl)-3-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-3-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C20H20ClN5O2 and its molecular weight is 397.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
The use of 1,3,5-triazinyl urea derivatives, similar in structure to the compound , has been evaluated for corrosion inhibition. These derivatives demonstrated effective protection against mild steel corrosion in acidic environments. The inhibition mechanism is thought to involve adsorption on the steel surface through active centers in the molecules, forming a protective layer (Mistry et al., 2011).
Biological Activity in Pharmaceuticals
Research on structurally related 1,2,4-triazole urea derivatives indicates potential antitumor activities. These compounds are synthesized through specific reactions and have shown promising results in inhibiting tumor growth in preliminary evaluations (Ling et al., 2008). Additionally, studies involving similar triazole derivatives have been conducted, focusing on spectroscopic and structural characterization, which play a crucial role in understanding their biological applications (Şahin et al., 2014).
Antimicrobial Applications
Compounds with structural resemblance to the mentioned urea derivative have been synthesized and evaluated for antimicrobial activities. These include various derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas, showing effectiveness as plant growth regulators and potentially as antimicrobials (Song et al., 2006).
Chiroptical Properties in Polymers
Studies on optically active, regioregular polythiophene bearing chiral oxazoline residues, which are structurally related to the compound of interest, have revealed significant solvent-induced chiroptical properties. These findings are crucial for understanding the conformational behavior of such polymers in different environments (Goto et al., 2002).
Environmental Analysis
The compound's structural analogs, such as N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea, have been a focus in environmental studies, particularly in the analysis of water samples. Advanced analytical methods like liquid chromatography-mass spectrometry have been employed for detecting such compounds in aquatic environments, highlighting their environmental presence and potential impact (Halden & Paull, 2004).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c21-16-8-4-5-9-17(16)23-19(27)22-12-13-25-20(28)26(15-6-2-1-3-7-15)18(24-25)14-10-11-14/h1-9,14H,10-13H2,(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGODWCTYBJDMFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![diethyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2592572.png)
![6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2592573.png)

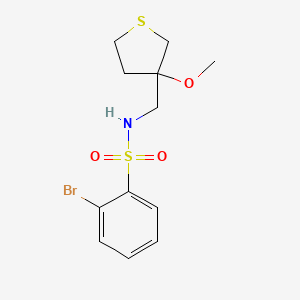

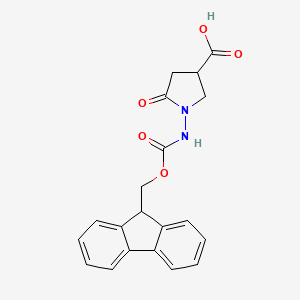


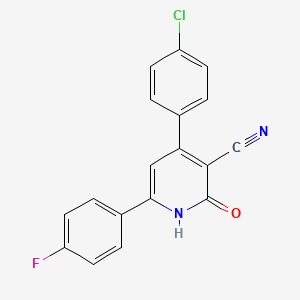

![4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B2592584.png)

